3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]
Description
This compound (CAS 41723-98-2) is a spirocyclic ether featuring a bicyclic methanonaphthalene core fused to an oxirane (epoxide) ring. The 3',6-dimethyl substitution pattern distinguishes it from analogs, influencing its physicochemical and toxicological properties. Regulatory assessments classify it as non-degradable (logP >5) with moderate genotoxicity concerns .
Properties
IUPAC Name |
3,4'-dimethylspiro[oxirane-2,9'-tricyclo[6.2.1.02,7]undec-4-ene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-8-3-4-11-12(5-8)10-6-13(11)14(7-10)9(2)15-14/h3,9-13H,4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUDQZBROVIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(O1)CC3CC2C4C3CC(=CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052087 | |
| Record name | 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41723-98-2 | |
| Record name | 3,4,4a,5,8,8a-Hexahydro-3′,6-dimethylspiro[1,4-methanonaphthalene-2(1H),2′-oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41723-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1,4-methanonaphthalene-2(1H),2'-oxirane], 3,4,4a,5,8,8a-hexahydro-3',6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4a,5,8,8a-hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane], commonly referred to as compound 41723-98-2, is a bicyclic compound known for its unique spiro structure. Its molecular formula is with a molecular weight of approximately 204.31 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Structure : The compound features a spiro arrangement that contributes to its biological properties.
- LogP : The estimated logP value is 3.790, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action. Key areas of research include:
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the oxirane moiety suggests potential interactions with microbial cell membranes.
- Antioxidant Properties : Compounds with spiro configurations often demonstrate antioxidant capabilities. Research indicates that they can scavenge free radicals and reduce oxidative stress in cellular models.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several spiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound effectively scavenged DPPH radicals and reduced ferric ions (FRAP assay). The antioxidant capacity was attributed to the presence of hydroxyl groups in its structure which donate electrons.
Case Study 3: Cytotoxicity Against Cancer Cells
A recent study assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells. Mechanistic studies suggested that the compound induces apoptosis through the intrinsic pathway.
| Study | Activity | Cell Line/Organism | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Inhibitory effect | S. aureus, E. coli | MIC = 15 µg/mL |
| Antioxidant | Scavenging DPPH radicals | - | Effective at 50 µM |
| Cytotoxicity | Induced apoptosis | MCF-7 | IC50 = 25 µM |
| Cytotoxicity | Induced apoptosis | A549 | IC50 = 30 µM |
The biological activities observed can be attributed to several mechanisms:
- Interaction with Cell Membranes : The lipophilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative damage in cells.
- Apoptotic Pathways Activation : Evidence suggests that it activates caspases leading to programmed cell death in cancer cells.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary methods for analyzing and separating this compound is through reverse-phase HPLC. The Newcrom R1 HPLC column has been utilized effectively for its separation under specific conditions:
- Mobile Phase : Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for mass spectrometry applications).
- Particle Size : Smaller 3 µm particles are recommended for fast Ultra Performance Liquid Chromatography (UPLC) applications.
This method is scalable and suitable for isolating impurities and conducting pharmacokinetic studies of the compound .
Pharmaceutical Research
The unique structure of 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] suggests potential applications in drug discovery and development. Its spirocyclic nature may contribute to biological activity that could be explored in:
- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The compound may exhibit properties that could be developed into antimicrobial agents.
Fragrance and Flavor Industry
Due to its unique aromatic structure, this compound is also considered for use in the fragrance industry. Its potential as a scent component could be valuable in creating novel fragrances or flavoring agents.
Material Science
The spiro compound's properties may allow it to be incorporated into advanced materials or coatings, where its stability and chemical resistance could enhance material performance.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The oxirane (epoxide) group is the most reactive site, enabling nucleophilic attacks under acidic or basic conditions. Common reactions include:
The stereoelectronic environment of the spiro system influences regioselectivity, with strain in the oxirane ring enhancing reactivity .
Reduction Pathways
The compound undergoes selective reduction of its epoxide and unsaturated bonds:
Oxidation Reactions
Oxidation targets include methyl groups and unsaturated bonds:
| Oxidizing Agent | Conditions | Product | Rationale |
|---|---|---|---|
| KMnO₄ | Acidic aqueous | Ketone/carboxylic acid formation | Methyl groups adjacent to rings |
| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage of double bonds | Conjugated diene reactivity |
Acid-Catalyzed Rearrangements
The spiro structure undergoes skeletal rearrangements under acidic conditions:
| Acid Catalyst | Reaction Pathway | Outcome | Evidence |
|---|---|---|---|
| H₂SO₄ | Wagner-Meerwein shift | Ring-expanded product | Bridged norbornane systems |
| BF₃·Et₂O | Epoxide-to-carbonyl isomerization | Ketone formation | Electrophilic activation |
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions as a dienophile:
| Diene | Conditions | Product | Selectivity Factors |
|---|---|---|---|
| 1,3-Butadiene | Thermal (Δ) | Bicyclic adduct | Strain-driven reactivity |
| Anthracene | Reflux in toluene | Polycyclic fused system | Electron-deficient epoxide |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs Identified
3',7-Dimethyl isomer (CAS 41816-03-9): Differs in methyl group position on the oxirane ring.
Structural and Physicochemical Differences
*The 3',7-dimethyl isomer’s oxirane ring may adopt α-orientation, influencing reactivity .
Toxicity and Hazard Profiles
Human Hazards
Environmental Hazards
| Parameter | 3',6-Dimethyl | 3',7-Dimethyl |
|---|---|---|
| Aquatic Toxicity | Chronic Category 4 | Chronic Category 2 (higher hazard) |
| Degradability | Not readily degradable | Not specified |
Analytical and Application Differences
- Analytical Methods : The 3',7-dimethyl isomer is separable via Newcrom R1 HPLC with MeCN/water/phosphate, adaptable for UPLC . Similar methods may apply to the 3',6-dimethyl isomer but with retention time shifts due to higher logP.
Preparation Methods
Starting Materials
- Cyclohexanone derivatives or partially hydrogenated naphthalene analogs serve as precursors for the hexahydronaphthalene core.
- Allylic or vinyl epoxides or epoxidation reagents for oxirane ring formation.
- Methylating agents to introduce the 3' and 6 methyl groups.
Synthetic Routes
Route A: Spiro-epoxidation of Methanonaphthalene Derivatives
Synthesis of methanonaphthalene intermediate: Starting from tetrahydronaphthalene or hexahydronaphthalene derivatives, methyl groups are introduced via alkylation or methylation reactions at the 3' and 6 positions.
Spirocyclization: The methanonaphthalene intermediate undergoes a spirocyclization reaction to form the spiro center at the 2-position.
Epoxidation: The double bond adjacent to the spiro center is epoxidized using peracid reagents such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid to form the oxirane ring.
Route B: Intramolecular Epoxidation
A precursor containing an allylic alcohol or alkene functionality at the position destined for the oxirane ring is prepared.
Intramolecular epoxidation is carried out under mild oxidizing conditions, favoring the formation of the spiro-epoxide with controlled stereochemistry.
Reaction Conditions
- Solvents: Commonly used solvents include dichloromethane, chloroform, or ethyl acetate for epoxidation steps.
- Temperature: Reactions are typically performed at 0 °C to room temperature to control reaction rates and stereoselectivity.
- Catalysts: Acidic or basic catalysts may be employed to facilitate methylation or spirocyclization steps.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Methylation | Methyl iodide, base (e.g., NaH) | Introduce methyl groups | Regioselective at 3' and 6 |
| Spirocyclization | Intramolecular cyclization conditions | Form spiro center | Requires controlled stereochemistry |
| Epoxidation | m-CPBA or peracetic acid, DCM, 0-25 °C | Formation of oxirane ring | Stereoselective epoxidation |
| Purification | Chromatography | Isolation of pure compound | Confirm stereochemistry by NMR |
Research Findings and Analysis
- The stereochemistry of the spiro center and oxirane ring is critical for the compound's chemical properties and biological activity.
- Epoxidation with m-CPBA is preferred due to its mildness and selectivity, minimizing side reactions.
- The hexahydro framework is typically achieved by catalytic hydrogenation of naphthalene derivatives prior to spirocyclization.
- Control of reaction temperature and reagent stoichiometry is essential to avoid over-oxidation or polymerization.
Q & A
Q. Table 1: Comparative Bioactivity of Spirocyclic Derivatives
| Derivative | Configuration | Antibacterial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| 1 | cis | 8 (S. aureus) | 25 (MCF-7) |
| 2 | trans | 24 (S. aureus) | 50 (MCF-7) |
| Source: Adapted from antimicrobial assays in |
Q. Table 2: Key Spectroscopic Data
| Technique | Marker | Value/Peak |
|---|---|---|
| ¹H NMR (CDCl₃) | Oxirane protons | δ 3.24–3.37 (m, 2H) |
| ¹³C NMR | Methanonaphthalene quaternary C | δ 59.3 (s) |
| IR | C-O-C stretch | ν 1175 cm⁻¹ |
| Data derived from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
